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Compound of Interest

Compound Name: 1-(2-Phthalimidobutyryl)chloride

Cat. No.: B170189

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a
plausible synthetic route for 1-(2-Phthalimidobutyryl)chloride. Due to the limited availability of
direct experimental data in public literature, this document serves as a comprehensive,
predictive resource based on established principles of organic chemistry and spectroscopy.

Compound Overview

1-(2-Phthalimidobutyryl)chloride is a reactive acyl chloride derivative. The presence of the
phthalimido group, a common protecting group for primary amines, and the reactive acyl
chloride functionality make this compound a potentially useful intermediate in organic
synthesis, particularly in the construction of more complex molecules for pharmaceutical and
materials science applications. Its structure combines the rigid, aromatic phthalimide moiety
with a flexible butyryl chloride chain.

Molecular Structure:

IUPAC Name: 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride

Molecular Formula: C12H10CINO3[1]

Molecular Weight: 251.67 g/mol [1][2]

CAS Number: 10314-06-4[1][2]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-
Phthalimidobutyryl)chloride. These predictions are derived from the analysis of its structural
components: the phthalimide group, the alkyl chain, and the acyl chloride moiety.

Table 1: Predicted *H NMR Data

Solvent: CDCls, Reference: TMS (6 0.00 ppm)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.85 m 2H Aromatic Protons (Ha)
~7.73 m 2H Aromatic Protons (Hb)
~3.80 t 2H -CH2-N-
~3.10 t 2H -CH2-COCI
~2.25 p 2H -CH2-CH2-CHa-

Note: The chemical shifts for the aromatic protons of the phthalimide group are typically
observed as two multiplets due to the magnetic anisotropy of the carbonyl groups. The
methylene group attached to the nitrogen is deshielded, as is the methylene group alpha to the
electron-withdrawing acyl chloride.

Table 2: Predicted **C NMR Data

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift (6, ppm)

Assignment

~173.0 C=0 (Acyl Chloride)

~ 168.0 C=0 (Phthalimide)
~134.0 Aromatic C (Quaternary)
~132.0 Aromatic CH

~123.5 Aromatic CH

~45.0 -CH2-COCI

~375 -CH2-N-

~25.0 -CH2-CH2-CHa2-

Note: The carbonyl carbon of the acyl chloride is expected to be the most downfield signal. The

two carbonyl carbons of the phthalimide will also be significantly downfield.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
~ 1800 Strong C=0 Stretch (Acyl Chloride)
C=0 Stretch (Phthalimide,
~ 1775 Strong )
Asymmetric)
C=0 Stretch (Phthalimide,
~ 1715 Strong )
Symmetric)
~ 1600, 1470 Medium C=C Stretch (Aromatic)
~ 1390 Medium C-N Stretch
C-H Bend (Ortho-disubstituted
~ 720 Strong

Aromatic)

Note: The most characteristic peak will be the strong absorption of the acyl chloride carbonyl at

a high wavenumber (~1800 cm~1). The two distinct carbonyl stretches of the phthalimide are

also key identifying features.
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Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Relative Intensity Assignment
[M]* (Molecular Ion, ~3:1 ratio
251/253 Low
due to 33CIA7CI)
216 Moderate [M-CII*
160 High [Phthalimidoethyl]* Fragment
147 High [Phthalimide]* Fragment
104 Moderate [CeHa(CO)]* Fragment
76 Moderate [CeH4]* Fragment

Note: The molecular ion peak is expected to be weak due to the reactivity of the acyl chloride.
The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of
approximately 3:1.

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and
characterization of 1-(2-Phthalimidobutyryl)chloride.

Synthesis of 1-(2-Phthalimidobutyryl)chloride

This synthesis proceeds via the conversion of the corresponding carboxylic acid, 4-(1,3-
dioxoisoindolin-2-yl)butanoic acid, to the acyl chloride using thionyl chloride.

Materials:
e 4-(1,3-dioxoisoindolin-2-yl)butanoic acid
e Thionyl chloride (SOCI2)

e Anhydrous Dichloromethane (DCM)
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Anhydrous Dimethylformamide (DMF) (catalytic amount)

Nitrogen or Argon gas supply

Rotary evaporator

Schlenk line or equivalent inert atmosphere setup
Procedure:

¢ In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux
condenser, and a nitrogen inlet, add 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.

e Suspend the carboxylic acid in anhydrous DCM.
 To this suspension, add a catalytic amount of anhydrous DMF (1-2 drops).

» Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the reaction mixture at
room temperature with stirring. The addition should be done in a well-ventilated fume hood.

 After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for
DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation
of gas (SOz2 and HCI) evolution.

e Once the reaction is complete, allow the mixture to cool to room temperature.

o Carefully remove the excess thionyl chloride and the DCM solvent under reduced pressure
using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution
to neutralize the corrosive and toxic vapors.

e The resulting crude 1-(2-Phthalimidobutyryl)chloride can be used directly for subsequent
reactions or purified by distillation under high vacuum. Due to the reactive nature of acyl
chlorides, it is often preferable to use the crude product immediately.

Spectroscopic Characterization

1H and 3C NMR Spectroscopy:
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» Dissolve a small sample of the product in deuterated chloroform (CDCls).

e Acquire 1H and 3C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
o Use tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

e Acquire the IR spectrum of the neat liquid product between salt plates (NaCl or KBr) or as a
thin film on a KBr disk if the product is a solid.

e Use a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS):
o Obtain the mass spectrum using an electron ionization (EI) source.

e Analyze the fragmentation pattern to confirm the molecular weight and key structural
fragments.

Workflow Diagrams
Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
1-(2-Phthalimidobutyryl)chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170189#spectroscopic-data-for-1-2-
phthalimidobutyryl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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